3-Bromo-4-methylbenzaldehyde

Physical organic chemistry Solid-state handling Crystallisation purification

3-Bromo-4-methylbenzaldehyde (CAS 36276-24-1), also known as 3-bromo-p-tolualdehyde, is a disubstituted benzaldehyde derivative with the molecular formula C₈H₇BrO and a molecular weight of 199.05 g·mol⁻¹. It carries a bromine atom at the meta (C3) position and a methyl group at the para (C4) position relative to the aldehyde functionality.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 36276-24-1
Cat. No. B184093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzaldehyde
CAS36276-24-1
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
InChIKeyWTXXUAHMTVAQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzaldehyde (CAS 36276-24-1) Procurement-Grade Physicochemical and Sourcing Overview


3-Bromo-4-methylbenzaldehyde (CAS 36276-24-1), also known as 3-bromo-p-tolualdehyde, is a disubstituted benzaldehyde derivative with the molecular formula C₈H₇BrO and a molecular weight of 199.05 g·mol⁻¹ . It carries a bromine atom at the meta (C3) position and a methyl group at the para (C4) position relative to the aldehyde functionality. Commercially available at ≥96.0% purity (GC) from TCI and 97% from Sigma-Aldrich, this compound is supplied as a white to almost-white crystalline powder with a melting point range of 47–52 °C and a boiling point of 256.9 ± 20.0 °C at 760 mmHg . The molecule possesses a computed logP of approximately 2.57–2.98, a polar surface area (PSA) of 17.07 Ų, and a single hydrogen-bond acceptor [1]. Its dual functionality—a reactive aldehyde group and an aryl bromide amenable to cross-coupling chemistry—positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why 3-Bromo-4-methylbenzaldehyde Cannot Be Replaced by Other Bromo-Methylbenzaldehyde Positional Isomers


The three positional isomers of bromo-methylbenzaldehyde—3-bromo-4-methylbenzaldehyde (mp 47–52 °C), 2-bromo-4-methylbenzaldehyde (mp 30–35 °C), and 4-bromo-2-methylbenzaldehyde (mp ~25 °C)—exhibit markedly different physical states at ambient laboratory temperatures . The target compound is a stable crystalline solid well above room temperature, whereas its closest positional isomers are low-melting solids or borderline liquids, fundamentally altering ease of handling, weighing accuracy, crystallisation-based purification, and long-term storage stability . Beyond physical properties, the distinct electronic environment conferred by a meta-bromo/para-methyl substitution pattern—versus ortho-bromo or para-bromo/ortho-methyl arrangements—governs regioselectivity in palladium-catalysed cross-coupling reactions (e.g., Suzuki–Miyaura), nucleophilic aromatic substitution, and condensation reactions [1][2]. Procurement of a regioisomer mismatch yields a structurally divergent downstream intermediate, compromising synthetic route fidelity, patent integrity, and regulatory compliance in GMP pharmaceutical manufacturing [2]. These quantifiable differences in physical, electronic, and regulatory profiles render in-class substitution scientifically and operationally unsound without explicit revalidation.

Quantitative Differential Evidence: 3-Bromo-4-methylbenzaldehyde Versus Positional Isomers and Non-Brominated Analogs


Melting Point Differentiation: 3-Br-4-Me-Benzaldehyde is a Stable Room-Temperature Solid, Unlike Two Regioisomeric Alternatives

3-Bromo-4-methylbenzaldehyde exhibits a melting point of 47–52 °C (lit.), making it a stable crystalline solid at standard ambient temperature (20–25 °C) . In contrast, 2-bromo-4-methylbenzaldehyde melts at 30–35 °C—only marginally above ambient—while 4-bromo-2-methylbenzaldehyde has a melting point of approximately 25 °C and is described as 'liquid above 25 °C' on its certificate of analysis . The >15 °C melting point advantage over both positional isomers translates directly to superior weighing precision (reduced static adhesion and hygroscopicity), reliable crystallisation-based purification, and eliminates cold-chain or refrigerated storage requirements during routine benchtop use .

Physical organic chemistry Solid-state handling Crystallisation purification

Lipophilicity (logP) Advantage for Membrane Permeability Design: 3-Br-4-Me-Benzaldehyde Versus Non-Brominated p-Tolualdehyde

The experimentally derived and computed logP values for 3-bromo-4-methylbenzaldehyde range from 2.57 to 2.98, reflecting the substantial lipophilicity contribution of the meta-bromine substituent [1]. By comparison, the non-brominated parent compound, 4-methylbenzaldehyde (p-tolualdehyde, CAS 104-87-0), has a computed XLogP of approximately 1.9–2.1 [2]. The presence of bromine increases logP by roughly 0.5–1.0 log unit, which corresponds, based on established medicinal chemistry principles (Lipinski's Rule of Five), to an estimated 3- to 10-fold increase in membrane permeability coefficient [2][3]. This lipophilicity differential is critical when designing CNS-penetrant or intracellular-targeting bioactive molecules where the brominated building block is incorporated as a metabolic stability or potency-enhancing moiety [3].

Medicinal chemistry Drug design ADME prediction

Aldehyde Reduction Efficiency: 89% Isolated Yield for NaBH₄-Mediated Conversion to (3-Bromo-4-methylphenyl)methanol

The reduction of 3-bromo-4-methylbenzaldehyde with sodium borohydride (NaBH₄) in dry methanol at 0 °C to room temperature proceeds with an isolated yield of 89% to afford (3-bromo-4-methylphenyl)methanol . This transformation was performed at a synthetically meaningful scale (10.0 g, 50.2 mmol starting material) and required only 0.72 equivalents of NaBH₄ (2.3 g, 36.0 mmol) with a reaction time of 2 hours, demonstrating efficient hydride utilisation and tolerance of the aryl bromide functionality under reducing conditions . The product identity was confirmed by ¹H NMR (Varian 300 MHz, CDCl₃): δ 9.8 (s, 1H, CHO), 8.0 (s, 1H), 7.7 (d, 1H), 7.2 (d, 1H), 2.3 (s, 3H, CH₃) . This high-yielding reduction with chemoselective retention of the C–Br bond is a key differentiator for synthetic route design, as the bromine atom is preserved for subsequent cross-coupling diversification .

Synthetic methodology Process chemistry Building block derivatisation

Purity Tier Availability: 97% Assay (Sigma-Aldrich) Versus 95% Technical Grade for the 2-Bromo-4-methylbenzaldehyde Isomer

3-Bromo-4-methylbenzaldehyde is offered by Sigma-Aldrich at 97% assay purity (Product No. 750573) . TCI supplies the compound at ≥96.0% purity by GC, with NMR structural confirmation included as part of the batch release specification . By contrast, the direct positional isomer 2-bromo-4-methylbenzaldehyde is listed by Sigma-Aldrich as 'technical grade' (Product No. 565334) without a specified minimum assay, while independent vendors list it at 95% minimum purity . The 2–5 percentage-point purity differential may appear modest, but in the context of multi-step synthesis—where each intermediate's purity multiplicatively affects final API purity—this translates into substantially lower total impurity burden, particularly for brominated impurities that may carry through as genotoxic structural alerts [1].

Quality assurance Analytical chemistry GMP synthesis

Storage Stability Requirements: Air-Sensitive Nature Necessitates Inert Atmosphere Handling—A Procurement Logistics Differentiator

3-Bromo-4-methylbenzaldehyde is classified as air-sensitive and must be stored under inert gas (nitrogen or argon) at 2–8 °C for long-term preservation, according to multiple supplier specifications . TCI explicitly recommends storage at room temperature (below 15 °C) but under inert gas, with the caution 'Store under inert gas; Condition to avoid: Air Sensitive' . In comparison, the positional isomer 2-bromo-4-methylbenzaldehyde is specified for storage 'in a cool, dry place' under 'inert atmosphere, room temperature' , while 4-bromo-2-methylbenzaldehyde is stored at 4 °C under nitrogen but has a borderline liquid physical state that complicates container integrity . The air-sensitivity of the target compound introduces a handling requirement that may influence bulk procurement decisions: sealed, septum-capped or ampouled packaging formats are advised; upon exposure to air, aldehyde oxidation to the corresponding benzoic acid derivative can occur, progressively reducing effective purity .

Stability Storage conditions Supply chain logistics

Optimal Procurement and Application Scenarios for 3-Bromo-4-methylbenzaldehyde Based on Verified Differential Evidence


Pharmaceutical Intermediate Synthesis Requiring Solid-Phase Handling and High Purity

When a synthetic route calls for a brominated benzaldehyde building block that must be accurately weighed on an analytical balance and stored without cold-chain logistics, 3-bromo-4-methylbenzaldehyde (mp 47–52 °C) is the only isomer among the three bromo-methylbenzaldehydes that is reliably solid at all typical laboratory temperatures . Its availability at 97% purity (Sigma-Aldrich) or ≥96.0% GC (TCI) supports GMP intermediate production where impurity profiles must be tightly controlled [1]. The 89% isolated yield demonstrated for NaBH₄ reduction to the corresponding benzyl alcohol further validates its efficiency in multi-step pharmaceutical synthesis .

Cross-Coupling Library Synthesis Exploiting Regioselective Suzuki–Miyaura Reactivity

The meta-bromo substitution pattern of 3-bromo-4-methylbenzaldehyde provides a distinct oxidative addition reactivity profile with palladium(0) catalysts compared to ortho- or para-bromo isomers, enabling regioselective sequential coupling strategies when multiple halogen handles are present [1]. The electron-donating para-methyl group further modulates the aryl bromide reactivity in Suzuki–Miyaura couplings, reducing competing protodebromination relative to electron-deficient bromobenzaldehydes [1]. This regiochemical differentiation is critical for library synthesis programmes where scaffold diversity depends on predictable cross-coupling outcomes.

Medicinal Chemistry Lead Optimisation Leveraging Enhanced Lipophilicity

For medicinal chemistry programmes targeting intracellular or CNS-penetrant compounds, the bromine atom in 3-bromo-4-methylbenzaldehyde contributes an approximately 0.5–1.0 log unit increase in lipophilicity (logP 2.57–2.98) compared to non-halogenated 4-methylbenzaldehyde (XLogP ~2.1) [1]. This property is advantageous when the building block is incorporated early in the synthetic route, as it delivers enhanced membrane permeability without additional synthetic manipulation and provides a synthetic handle (aryl bromide) for late-stage diversification via cross-coupling or nucleophilic aromatic substitution [1]. The air-sensitive nature mandates procurement from suppliers that provide inert-atmosphere packaging to preserve aldehyde integrity .

Condensation and Heterocyclisation Reactions Requiring Chemoselective Aldehyde Reactivity

3-Bromo-4-methylbenzaldehyde participates in Knoevenagel condensations, hydrazone formation, and heterocyclisation reactions where the aldehyde group reacts chemoselectively while the aryl bromide remains intact for subsequent functionalisation [1]. The methyl group at C4 provides modest steric protection to the adjacent C3 bromine, reducing unwanted nucleophilic aromatic substitution side reactions during condensation steps performed in basic media—a handling advantage over ortho-bromo isomers where steric and electronic activation of the C–Br bond can lead to competing displacement [1].

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